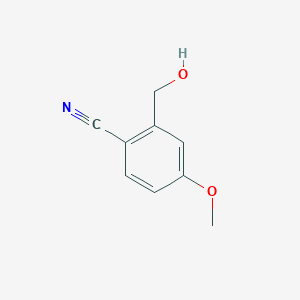
2-Cyano-5-methoxybenzyl alcohol
Cat. No. B8739668
M. Wt: 163.17 g/mol
InChI Key: SWNUXDIPLFSBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06387911B1
Procedure details


To a solution of ethyl 2-cyano-5-methoxybenzoate (5 g, 24 mmol) in THF (100 mL) at room temperature was added a solution of LiBH4 in THF (2M, 12 mL, 24 mmol). After 19 h, there was about 60% conversion of starting material. An additional quantity of LiBH4 in THF (2M, 12 mL, 24 mmol) was added and stirring continued for an additional 15 h. The solvent was removed under reduced pressure then water was carefully added to the residue. Excess hydride was destroyed by careful proportionwise addition of a saturated aqueous solution of NH4Cl. Once complete, the resulting mixture was extracted with ether and then with ethyl acetate. The combined extracts were dried over Na2SO4 and the solvents then removed in vacuo. The residue was purified by column chromatography eluting with 2:1:2 hexane/chloroform/ethyl acetate. The title compound was isolated as a white solid: 1H NMR (CDCl3) δ7.58 (d, J=8.5 Hz, 1H), 7.15 (d, J=2.7 Hz, 1H), 6.86 (dd, J=2.7, 8.5 Hz, 1H), 4.89 (d, J=6.0 Hz, 2H), 3.88 (s, 1H), 2.01 (t, J=6.0 Hz, 1H).






Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:4]=1[C:5](OCC)=[O:6])#[N:2].[Li+].[BH4-]>C1COCC1>[C:1]([C:3]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:4]=1[CH2:5][OH:6])#[N:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=C(C(=O)OCC)C=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[BH4-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
continued for an additional 15 h
|
|
Duration
|
15 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water was carefully added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess hydride was destroyed by careful proportionwise addition of a saturated aqueous solution of NH4Cl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Once complete, the resulting mixture was extracted with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents then removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 2:1:2 hexane/chloroform/ethyl acetate
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
